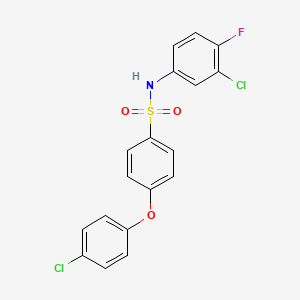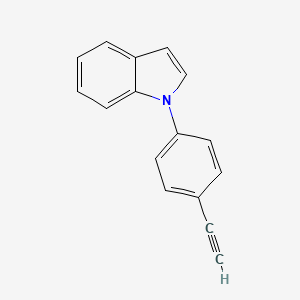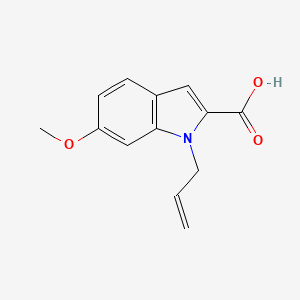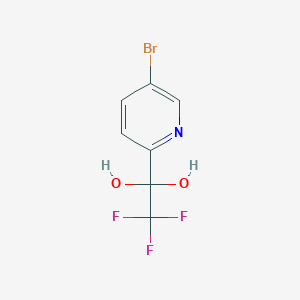![molecular formula C11H7BrN2S2 B14206456 3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-87-4](/img/structure/B14206456.png)
3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a unique structure combining bromine, thiophene, and thieno[3,2-c]pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogenated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine
- 3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine
- 3-Bromo-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine
Uniqueness
3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics.
Eigenschaften
CAS-Nummer |
832696-87-4 |
|---|---|
Molekularformel |
C11H7BrN2S2 |
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
3-bromo-7-thiophen-3-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C11H7BrN2S2/c12-8-5-16-10-7(6-1-2-15-4-6)3-14-11(13)9(8)10/h1-5H,(H2,13,14) |
InChI-Schlüssel |
ONWGKMMKYAXPOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C2=CN=C(C3=C2SC=C3Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)



![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)



![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)

![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
